molecular formula C26H22ClNO6S B11162202 ethyl 2-({[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-phenylthiophene-3-carboxylate

ethyl 2-({[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B11162202
M. Wt: 512.0 g/mol
InChI Key: FFPXVTCMTUYIFT-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromen-7-yl moiety, a thiophene ring, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Chromen-7-yl Moiety: This step involves the synthesis of the chromen-7-yl intermediate through a series of reactions, including cyclization and chlorination.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with the chromen-7-yl intermediate.

    Functional Group Modifications: Various functional groups, such as the ethyl ester and acetylamido groups, are introduced through esterification and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

ETHYL 2-{2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biological Research: The compound is used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL (6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY (PHENYL)ACETATE: This compound shares a similar chromen-7-yl moiety but differs in the functional groups attached to the thiophene ring.

    ETHYL 2-CHLOROACETOACETATE: This compound has a similar ester functional group but lacks the chromen-7-yl and thiophene moieties.

Uniqueness

ETHYL 2-{2-[(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a chromen-7-yl moiety, a thiophene ring, and various functional groups

Properties

Molecular Formula

C26H22ClNO6S

Molecular Weight

512.0 g/mol

IUPAC Name

ethyl 2-[[2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C26H22ClNO6S/c1-3-15-10-23(30)34-20-12-21(19(27)11-17(15)20)33-13-22(29)28-25-24(26(31)32-4-2)18(14-35-25)16-8-6-5-7-9-16/h5-12,14H,3-4,13H2,1-2H3,(H,28,29)

InChI Key

FFPXVTCMTUYIFT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)OCC

Origin of Product

United States

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